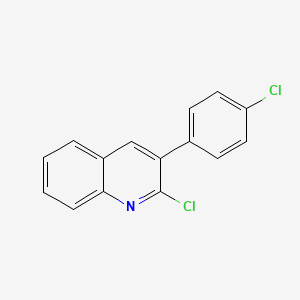

2-Chloro-3-(4-chlorophenyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(4-chlorophenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVUGRRNPKOWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377377 | |

| Record name | 2-chloro-3-(4-chlorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85274-81-3 | |

| Record name | 2-chloro-3-(4-chlorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity Profiles and Mechanistic Investigations of 2 Chloro 3 4 Chlorophenyl Quinoline and Analogues

Antimicrobial Efficacy Studies

Mechanistic Insights into Antimicrobial Action (e.g., DNA Gyrase Enzyme Inhibition)

The antimicrobial effects of quinoline (B57606) derivatives are often attributed to their ability to interfere with essential bacterial processes. One of the key mechanisms of action for many quinolone antibacterial agents is the inhibition of DNA gyrase. nih.gov This enzyme is crucial for controlling the topological state of DNA during replication. acs.org By inhibiting DNA gyrase, these compounds can halt bacterial growth. acs.org

Research into novel quinoline derivatives has aimed to identify new DNA gyrase inhibitors. acs.org For instance, the synthesis of 2-phenyl quinoline hydrazide derivatives has been pursued to create compounds that target microbial DNA gyrase. acs.org Computational and in-vitro studies of these derivatives have shown that they can exhibit significant antibacterial and antifungal properties. acs.org Specifically, certain quinoline derivatives have demonstrated considerable activity against Staphylococcus aureus and Candida albicans. acs.org

The development of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides represents another avenue of research into new DNA gyrase B (GyrB) inhibitors. nih.gov These compounds have been identified through structural searches and experimental testing, with some showing moderate inhibitory activity against S. aureus GyrB. nih.gov The 4-hydroxy-2-quinolone fragment is considered essential for this inhibitory action. nih.gov

It is important to note that while the broader class of quinolines is known for DNA gyrase inhibition, the specific inhibitory activity of 2-Chloro-3-(4-chlorophenyl)quinoline on this enzyme is not extensively detailed in the provided search results. However, the general mechanistic understanding of related quinoline compounds provides a strong basis for its potential mode of antimicrobial action.

Antimalarial Investigations

The quinoline core is a cornerstone of many antimalarial drugs, including the historically significant chloroquine (B1663885). However, the rise of chloroquine-resistant (CQR) strains of Plasmodium falciparum has necessitated the development of new quinoline-based agents. mdpi.comnih.gov Research has demonstrated that novel quinoline derivatives can exhibit potent activity against both chloroquine-sensitive (CQS) and CQR parasite strains. mdpi.comnih.govscienceopen.com

One strategy to combat resistance involves creating hybrid molecules that combine the quinoline scaffold with other pharmacophores. For example, quinoline-sulfonamide hybrids have shown significant activity against the CQR W2 clone of P. falciparum. mdpi.com Similarly, "reversed chloroquine" (RCQ) molecules, which link a 7-chloro-4-aminoquinoline moiety to a resistance-reversing group, have demonstrated efficacy against both CQS and CQR strains. nih.gov Some of these RCQ compounds have even shown better in vitro activity than chloroquine itself against CQS parasites. nih.gov

Studies on novel 4-aminoquinolines have also yielded promising results. These compounds have been shown to be active in the nanomolar range against both CQS and CQR P. falciparum strains in vitro. nih.govscienceopen.com In mouse models infected with Plasmodium berghei, these analogues have demonstrated significant reductions in parasitemia. scienceopen.com The primary mechanism of action for many of these quinoline analogues appears to be the inhibition of hemozoin formation, a critical process for the parasite's survival. nih.govscienceopen.com

The following table summarizes the in vitro antimalarial activity of selected quinoline analogues against different P. falciparum strains.

| Compound Type | Strain(s) | Key Findings |

| Quinoline-sulfonamide hybrids | W2 (CQR) | Showed significant activity, with potency influenced by the linker length. mdpi.com |

| Reversed Chloroquine (RCQ) | CQS and CQR | Exhibited lower IC50 values than chloroquine in some cases. nih.gov |

| Novel 4-aminoquinolines | CQS and CQR | Active in the nanomolar range; inhibit hemozoin formation. nih.govscienceopen.com |

| Quinoline-triazole hybrids | W2 (CQR) | Several compounds showed in vitro activity. mdpi.com |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimalarial efficacy of quinoline-based compounds. These studies explore how chemical modifications to the quinoline scaffold influence its biological activity. nih.govyoutube.com

A key determinant of antimalarial activity in 4-aminoquinolines is the side chain at the 4-amino position. youtube.com The length and nature of this side chain can significantly impact the compound's potency and its ability to overcome chloroquine resistance. nih.gov For instance, in a series of quinoline-sulfonamide hybrids, the activity against P. falciparum increased with the length of the methylene (B1212753) linker, with compounds having four methylene groups being the most potent. mdpi.com

The substituent at the 7-position of the quinoline ring is also critical. An electron-withdrawing group, such as chlorine, is generally essential for high antimalarial potency. youtube.com Replacing this chlorine with an electron-donating group like a methyl group can lead to a complete loss of activity. youtube.com

In the context of "reversed chloroquine" (RCQ) molecules, SAR studies have shown that the length of the linker between the 4-aminoquinoline (B48711) moiety and the resistance-reversing aromatic head group can be varied between two and four carbons without a significant loss of activity. nih.gov Furthermore, the structure of the aromatic head group itself can be substantially modified, including simplification from two aromatic rings to a single ring, without negatively impacting antimalarial activity. nih.gov

These SAR insights are instrumental in the rational design of new quinoline derivatives with improved potency and a better resistance profile.

Other Significant Biological Activities

Quinoline derivatives have demonstrated a broad spectrum of antiviral activities against various human pathogenic viruses. researchgate.netnih.gov Research has shown that these compounds can be effective against herpes simplex virus-1 (HSV-1), herpes simplex virus-2 (HSV-2), and vaccinia virus. researchgate.net Some quinoline derivatives have also been found to inhibit acyclovir-resistant HSV-1 strains. researchgate.net

In the context of human immunodeficiency virus (HIV), certain alkylated quinoline 2,4-diols have shown potent inhibitory activity. nih.gov SAR studies on these compounds have identified several derivatives with significant anti-HIV potential, with some exhibiting a better therapeutic index than the established drug AZT. nih.gov

More recently, quinoline-based compounds have been investigated for their activity against SARS-CoV-2. scienceopen.com Some of these newly synthesized quinolines have shown similar or even stronger in vitro anti-SARS-CoV-2 activity than chloroquine. scienceopen.com The proposed mechanism of action for these compounds is thought to be similar to that of chloroquine. scienceopen.com

The following table presents a summary of the antiviral activity of selected quinoline derivatives.

| Virus | Compound Type | Key Findings |

| Herpes Simplex Virus (HSV-1, HSV-2) | 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H)-ones | Found to inhibit viral replication, including acyclovir-resistant strains. researchgate.net |

| Human Immunodeficiency Virus (HIV-1) | Alkylated quinoline 2,4-diols | Potent inhibitors with favorable therapeutic indices. nih.gov |

| SARS-CoV-2 | Novel quinoline-amine hybrids | Demonstrated in vitro activity comparable to or exceeding that of chloroquine. scienceopen.com |

Quinoline derivatives have been recognized for their significant anti-inflammatory properties. nih.govbiointerfaceresearch.com These compounds can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

Synthetic quinolines have been shown to produce dose-dependent anti-nociceptive and anti-inflammatory effects in animal models. nih.gov For instance, a hybrid of tomoxiprole (B1237166) and naproxen (B1676952) containing a quinoline moiety demonstrated high anti-inflammatory effects comparable to reference drugs like diclofenac (B195802) and celecoxib. nih.gov Docking studies have suggested that these effects may be due to the strong inhibition of the COX-2 enzyme. nih.gov

Other studies have focused on different quinoline-based scaffolds. For example, azetidine-2-one derivatives of quinoline have been evaluated for their anti-inflammatory and analgesic properties, with some compounds showing maximum anti-inflammatory activity. biointerfaceresearch.com Additionally, certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have demonstrated potent in-vitro and in-vivo anti-inflammatory and analgesic activities. tbzmed.ac.ir These effects are mediated by the suppression of inflammatory mediators such as nitric oxide (NO) and COX-2. tbzmed.ac.ir

The development of dual-action pharmaceuticals that combine antimalarial and anti-inflammatory properties is also a promising strategy, as malaria infection is often associated with inflammation. rsc.org Quinoline-hybrid compounds have been designed to not only target the malaria parasite but also to alleviate the inflammatory symptoms of the disease. rsc.org

Antitubercular Applications

The quinoline scaffold is a significant pharmacophore in the development of new antitubercular agents. While research on the specific compound this compound is limited in publicly available literature, studies on analogous structures provide valuable insights into its potential antitubercular activity. The presence of chloro and bromo substituents on the quinoline ring, as well as various phenyl group substitutions, has been shown to significantly influence the activity against Mycobacterium tuberculosis.

Research into a series of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives has demonstrated the importance of the substitution pattern on the quinoline and phenyl rings for antitubercular efficacy. frontiersin.org For instance, in the case of 6-chloroquinoline (B1265530) compounds bearing phenyltriazole substituents, a derivative with a 4-chlorophenyl substituent (compound 5n ) exhibited the highest activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. frontiersin.org The replacement of this 4-chlorophenyl group with other substituents like unsubstituted phenyl, 4-methoxyphenyl, 3-chlorophenyl, 3-bromophenyl, and 4-bromophenyl resulted in a slight decrease in activity, with MIC values of 15 µg/mL. frontiersin.org A significant drop in activity was observed with 4-fluorophenyl and 4-nitrophenyl substituents, which had MIC values of 62.5 µg/mL. frontiersin.org

Similarly, for 6-bromoquinoline (B19933) derivatives, compounds with unsubstituted phenyl, 4-methoxyphenyl, 3-chlorophenyl, 3-bromophenyl, 4-chlorophenyl, and 4-bromophenyl substituents showed potent antitubercular effects with MIC values of 15 µg/mL. frontiersin.org In contrast, unsubstituted quinoline derivatives with a 4-chlorophenyl substituent displayed a decreased activity with an MIC value of 62.5 µg/mL. frontiersin.org These findings underscore the critical role of the halogen substitution on the quinoline ring in enhancing antitubercular potency. The data suggests that a chloro-substituent at position 6 of the quinoline ring, combined with a 4-chlorophenyl group, is a favorable combination for antitubercular activity.

Table 1: Antitubercular Activity of Quinoline Analogues

| Quinoline Substitution | Phenyl Ring Substitution | Compound ID | MIC (µg/mL) |

|---|---|---|---|

| 6-Chloro | 4-Chlorophenyl | 5n | 12.5 |

| 6-Chloro | Unsubstituted Phenyl | 5i | 15 |

| 6-Chloro | 4-Methoxyphenyl | 5j | 15 |

| 6-Chloro | 3-Chlorophenyl | 5k | 15 |

| 6-Chloro | 3-Bromophenyl | 5L | 15 |

| 6-Chloro | 4-Bromophenyl | 5o | 15 |

| 6-Chloro | 4-Fluorophenyl | 5m | 62.5 |

| 6-Chloro | 4-Nitrophenyl | 5p | 62.5 |

| 6-Bromo | 4-Chlorophenyl | 5v | 15 |

| Unsubstituted | 4-Chlorophenyl | 5f | 62.5 |

The development of drug-resistant tuberculosis strains necessitates the discovery of new drugs that act on novel mycobacterial targets. frontiersin.org One such crucial enzyme for the survival of Mycobacterium tuberculosis is InhA, which is a key target for drug development. frontiersin.org The synthesized quinoline compounds with phenyltriazole substituents were investigated for their potential to inhibit this enzyme. frontiersin.org

Antioxidant Capacity

Quinoline and its derivatives are recognized as a "privileged molecular scaffold" in medicinal chemistry, with numerous studies highlighting their potential for a wide range of biological activities, including antioxidant effects. mdpi.comnih.gov The antioxidant potential of quinoline derivatives is often attributed to their ability to scavenge free radicals, a process that can occur through mechanisms such as hydrogen atom transfer and single electron transfer. nih.gov

Studies on other heterocyclic systems containing a 3-(4-chlorophenyl) moiety have demonstrated notable antioxidant properties. For instance, a series of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were synthesized and screened for their antioxidant activity. researchgate.net Several of these compounds exhibited significant antioxidant and antiradical activities. For example, in an assay measuring the inhibition of lipid peroxidation, compounds showed high antioxidant activity, with some derivatives demonstrating stronger effects than the standard antioxidant butylated hydroxyanisole (BHA). researchgate.net In a DPPH radical scavenging assay, several of the synthesized compounds also displayed potent activity. researchgate.net

The antioxidant efficiency of quinoline derivatives has been compared to reference compounds like Trolox and ascorbate, with some of the most promising designed quinoline antioxidants found to be more efficient than Trolox. nih.gov The neuroprotective potential of quinoline derivatives has also been linked to their antioxidant properties, as they can help mitigate the oxidative stress implicated in neurodegenerative diseases. mdpi.comnih.gov

Given the established antioxidant potential of the quinoline scaffold and the demonstrated activity of related heterocyclic compounds bearing a 4-chlorophenyl group, it is plausible that this compound possesses antioxidant properties. However, dedicated experimental studies are required to confirm and quantify this capacity.

Table 2: Antioxidant Activity of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole Analogues

| Compound | Antioxidant Activity (%) | Antiradical Activity (%) |

|---|---|---|

| 3a | 61.1 | 89.6 |

| 3b | 70.3 | 92.4 |

| 3e | 73.1 | 93.1 |

| 3f | 74.2 | 94.1 |

| 3g | 71.3 | 94.2 |

| 4b | 74.1 | 92.8 |

| 4c | 71.2 | 91.7 |

| 4e | 72.4 | 93.4 |

| 4f | 73.5 | 93.8 |

| 4g | 73.8 | 94.5 |

| 4h | 75.1 | 94.7 |

| BHA | 63.7 | - |

| BHT | 67.8 | - |

Computational and Spectroscopic Characterization for Structure Activity Relationship Elucidation

Advanced Spectroscopic Analysis

Spectroscopic methods provide definitive proof of a molecule's chemical structure by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for 2-Chloro-3-(4-chlorophenyl)quinoline would be expected to show distinct signals for the nine hydrogen atoms. The protons on the quinoline (B57606) ring system and the 4-chlorophenyl ring would appear in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts and splitting patterns (doublets, triplets, multiplets) would depend on the electronic environment and coupling between adjacent protons, allowing for the precise assignment of each hydrogen atom in the structure.

¹³C NMR: A carbon-13 NMR spectrum would reveal signals for each of the 15 carbon atoms in the molecule. The chemical shifts would differentiate the carbons of the quinoline core from those of the 4-chlorophenyl substituent. Quaternary carbons (those without attached hydrogens, such as C-2, C-3, C-4a, C-8a, and the two carbons of the chlorophenyl ring attached to the quinoline and the chlorine) would also be readily identifiable.

Although specific experimental data for this compound is not published, analysis of related quinoline structures shows that NMR is routinely used to confirm their synthesis and structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, an FTIR spectrum would be expected to show characteristic absorption bands corresponding to:

C=N and C=C stretching vibrations within the quinoline aromatic system.

Aromatic C-H stretching and bending vibrations.

C-Cl stretching vibrations for the two chlorine atoms.

Assigning these vibrational modes, often aided by computational calculations, confirms the presence of the key structural components of the molecule.

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise data on:

Bond lengths and bond angles for every atom in the molecule.

Intermolecular interactions (such as π–π stacking) that stabilize the crystal lattice.

While crystal structures for many other substituted quinolines have been reported, a structure for this specific compound does not appear in the literature. preprints.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry determines the mass-to-charge ratio of ions, providing the exact molecular weight and clues about the molecule's structure from its fragmentation pattern.

For this compound (C₁₅H₉Cl₂N), the mass spectrum would be characterized by a distinct molecular ion region due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance. This results in a characteristic pattern for the molecular ion peak (M):

An M⁺ peak corresponding to the molecule with two ³⁵Cl atoms.

An M+2 peak (two mass units higher) for molecules containing one ³⁵Cl and one ³⁷Cl.

An M+4 peak (four mass units higher) for molecules containing two ³⁷Cl atoms.

The relative intensities of these M, M+2, and M+4 peaks would be expected in a ratio of approximately 9:6:1 , which is a clear indicator for the presence of two chlorine atoms in the molecule. Analysis of the fragmentation pattern would further help to confirm the connectivity of the quinoline and chlorophenyl moieties.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to model molecular properties and complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

DFT calculations are a computational method used to predict the electronic structure and geometry of molecules. For this compound, DFT studies would be used to:

Optimize the molecular geometry: Calculate the lowest energy conformation, including bond lengths, bond angles, and the dihedral angle between the two aromatic rings.

Predict spectroscopic properties: Simulate NMR chemical shifts and FTIR vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze the electronic structure: Determine the distribution of electron density, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and map the molecular electrostatic potential (MEP). These calculations provide insight into the molecule's reactivity and potential interaction sites.

While DFT is widely applied to quinoline derivatives, specific computational studies on this compound are not currently published in the reviewed literature. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. emerginginvestigators.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical hardness, and electrical transport properties. emerginginvestigators.orgarabjchem.orgwuxibiology.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and less stable. emerginginvestigators.org In many nitrogen-based drug molecules, the HOMO-LUMO energy gap typically falls within the range of 3.5-4.5 eV. emerginginvestigators.org

For quinoline derivatives, the distribution of HOMO and LUMO provides insight into their reactive properties. arabjchem.org In many cases, the HOMO and LUMO are delocalized over the quinoline ring system. arabjchem.org DFT calculations for various substituted quinolines have determined their energy gaps, which are crucial for predicting their stability. For instance, calculations on 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline show energy gaps of 4.27 eV and 4.08 eV, respectively, indicating significant stability. arabjchem.org The reactivity can be gauged by this energy difference; a larger gap implies lower reactivity. wuxibiology.com

Table 1: HOMO-LUMO Energy Gaps for Selected Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 8-hydroxy-2-methyl quinoline | - | - | 4.27 | arabjchem.org |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | - | - | 4.08 | arabjchem.org |

| (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | - | - | - | rjptonline.org |

| trans-2-Chloro-7-Methylquinoline-3-Carbaldehyde | - | - | 3.75 | dergipark.org.tr |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. rjptonline.orgbhu.ac.in The MEP map displays different potential values on the molecular surface using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms like nitrogen and oxygen) and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are favorable for nucleophilic attack. bhu.ac.in

In studies of quinoline derivatives, MEP analysis has been used to identify these reactive centers. arabjchem.orgrjptonline.org For example, in a computational study of (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, the MEP surface was investigated to understand the molecule's reactivity sites. rjptonline.org Similarly, for other quinoline structures, the negative potential is often localized around the quinoline nitrogen atom, highlighting it as a primary site for electrophilic interaction, while positive potentials are typically found near hydrogen atoms. bhu.ac.in

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular and intermolecular bonding. This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, indicating greater charge delocalization. arabjchem.org

For quinoline derivatives, NBO analysis reveals significant intramolecular charge transfer and hyperconjugative interactions that contribute to their stability. arabjchem.org Studies on chloro-substituted quinolines have identified strong interactions, such as those between a lone pair on an oxygen atom (n) and an antibonding pi orbital (π) of a carbon-carbon double bond (n → π), with stabilization energies exceeding 30 kcal/mol. arabjchem.org These interactions demonstrate the delocalization of electron density from lone pairs into the ring system, which stabilizes the molecule. The analysis also confirms the p-character of π-bonds within the aromatic system. arabjchem.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Visible Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. dergipark.org.trresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. dergipark.org.tr

TD-DFT calculations have been successfully applied to various quinoline derivatives to interpret their experimental UV-Vis spectra. arabjchem.orgrjptonline.orgrsc.org These studies correlate the calculated transition energies with the observed absorption maxima (λmax). For example, in a study of 2-chloro-7-methylquinoline-3-carbaldehyde, TD-DFT was used to analyze the excitation energies and oscillator strengths, finding that the HOMO-LUMO transition corresponded to the S2 excited state. dergipark.org.tr The calculations can also characterize the nature of the electronic transitions, such as n → π* or π → π*, and identify them as local excitations (LE) or charge transfer (CT) transitions. arabjchem.org In some quinoline derivatives, the introduction of substituents like chlorine atoms can lead to significant charge transfer upon excitation. arabjchem.org

Molecular Modeling and Drug Design Approaches

The insights gained from computational characterization are frequently applied in molecular modeling and drug design to predict how a molecule might interact with biological targets and to build predictive models for its activity.

Molecular Docking Simulations to Predict Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This simulation helps to elucidate the binding mode and estimate the binding affinity, typically expressed as a docking score in kcal/mol, where a more negative score indicates a stronger interaction. nih.govnih.gov

Quinoline derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors for various biological targets. nih.govresearchgate.net These studies have investigated the interactions of quinoline-based compounds with targets like HIV reverse transcriptase, cannabinoid receptors (CB1a), and kinases involved in cancer (e.g., PI3Kα). nih.govnih.govmdpi.com The simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's active site. nih.gov For example, docking studies of pyrimidine-containing quinoline derivatives against HIV reverse transcriptase showed promising binding affinities, with one compound achieving a docking score of -10.67 kcal/mol. nih.gov

Table 2: Molecular Docking Results for Selected Quinoline Derivatives Against Various Receptors

| Quinoline Derivative Class | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | Interacting Amino Acids | Reference |

|---|---|---|---|---|

| Thiopyrano[2,3-b]quinolines | CB1a (2IGR) | -5.3 to -6.1 | ILE-8, LYS-7, LYS-11, VAL-14, PHE-15, TRP-12 | nih.gov |

| Pyrimidine-containing quinolines | HIV Reverse Transcriptase | -10.67 | - | nih.gov |

| N-phenyl-2-quinolone-3-carboxamides | PI3Kα | - | - | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity. neliti.comnih.gov By developing a mathematical model based on a set of known compounds (a training set), QSAR can predict the activity of new, untested molecules. neliti.comnih.gov The models are built using molecular descriptors that encode physicochemical properties like lipophilicity (cLogP), polarity, and electronic features. neliti.combg.ac.rs

QSAR studies are crucial in drug discovery for prioritizing the synthesis of new compounds. neliti.com Numerous QSAR models have been developed for quinoline derivatives to predict their antifungal, antimalarial, and anticancer activities. neliti.combg.ac.rsmdpi.com These models help identify which structural features are most important for a given biological effect. For example, a QSAR study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives revealed that lipophilicity was a key factor influencing their antifungal activity. neliti.com The statistical significance and predictive power of QSAR models are validated using metrics like the coefficient of determination (r²) and cross-validated r² (q²). mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Therapeutics Based on the 2-Chloro-3-(4-chlorophenyl)quinoline Scaffold

The this compound scaffold serves as a promising starting point for the development of new and more effective therapeutic agents. The process of rational drug design, which involves modifying the core structure of the molecule, is expected to yield compounds with enhanced biological activity and improved pharmacokinetic profiles. Key to this endeavor is the exploration of structure-activity relationships (SAR), which systematically investigates how changes in the chemical structure of the compound affect its biological activity.

Future synthetic strategies will likely focus on creating a diverse library of derivatives. This can be achieved by introducing various substituents at different positions on the quinoline (B57606) ring and the phenyl group. For instance, the chlorine atoms on the molecule could be replaced with other functional groups such as fluorine, bromine, or methoxy (B1213986) groups to modulate the electronic and steric properties of the compound. Such modifications can lead to derivatives with increased potency and selectivity for their biological targets.

Identification and Validation of Novel Biological Targets for Targeted Therapies

A critical aspect of future research will be to pinpoint and validate the specific biological targets through which this compound and its derivatives exert their effects. While the broader class of quinolines is known to interact with a variety of biological molecules, including enzymes and receptors, the specific targets for this particular compound are not yet fully elucidated.

Advanced techniques such as chemical proteomics and affinity chromatography-mass spectrometry will be instrumental in identifying these targets. Once potential targets are identified, their biological relevance will need to be validated through genetic and pharmacological studies. This will involve techniques like gene silencing (e.g., using siRNA or CRISPR-Cas9) to confirm that the therapeutic effects of the compound are indeed mediated through the identified target. The successful identification and validation of novel targets will pave the way for the development of highly specific and targeted therapies with potentially fewer side effects.

Development of Sustainable and Economically Viable Synthetic Methodologies for Industrial Scale-Up

One approach could be the development of one-pot synthesis methods, where multiple reaction steps are carried out in the same reactor without isolating the intermediate products. This not only simplifies the process but also reduces waste and energy consumption. Furthermore, the use of catalytic methods, particularly those involving transition metals like palladium or copper, could offer more efficient and environmentally friendly routes to synthesize the target compound and its derivatives.

Advancing Translational Research from Preclinical Findings to Clinical Applications

The ultimate goal of research on this compound is to translate promising preclinical findings into tangible clinical benefits for patients. This transition from the laboratory to the clinic is a complex and multi-step process that requires rigorous testing and validation.

The initial preclinical phase involves in-depth in vitro and in vivo studies to evaluate the efficacy and safety of the compound. This includes testing in various cell lines and animal models of disease. If a derivative of this compound shows significant therapeutic potential in these studies, it can then move into clinical trials. These trials are conducted in phases to assess the safety, dosage, and effectiveness of the new drug in humans. Successful navigation of these clinical phases is the final step in bringing a new therapy to the market.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-3-(4-chlorophenyl)quinoline derivatives, and how can reaction conditions be optimized for high yield?

- Answer : The compound and its derivatives are often synthesized via 1,3-dipolar cycloaddition (click chemistry) . For example, 3-(azidomethyl)-2-chloroquinoline reacts with phenylacetylene in the presence of a Cu(I) catalyst, yielding triazole-substituted derivatives with >85% efficiency . Optimization involves controlling reaction parameters (temperature, solvent polarity, and catalyst loading) and using spectroscopic techniques (¹H NMR, IR) for purity validation .

Q. What spectroscopic methods are essential for characterizing this compound derivatives?

- Answer : ¹H/¹³C NMR confirms substituent positions and regioselectivity, while IR spectroscopy identifies functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹). Mass spectrometry determines molecular ion peaks, and X-ray crystallography (via SHELX software) resolves crystal packing and hydrogen-bonding networks .

Q. How is the antioxidant activity of quinoline derivatives evaluated experimentally?

- Answer : The DPPH radical scavenging assay is widely used. For example, 2-chloro-3-(1,3-dioxolan-2-yl)quinoline derivatives exhibit 84–93% radical scavenging at 100 µM, with electron-donating groups (e.g., -OCH₃) enhancing activity . Data normalization against standards like ascorbic acid is critical for reproducibility.

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives with enhanced bioactivity?

- Answer : SAR studies reveal that triazole or benzimidazole substituents improve antibacterial and anticancer potency. For instance:

- Antibacterial activity : Chalcone-linked derivatives (e.g., MK-103) show MIC values of 8–16 µg/mL against Staphylococcus aureus and E. coli due to sulfonyl groups enhancing membrane penetration .

- Anticancer activity : Benzimidazole-substituted derivatives induce apoptosis in HepG2 cells (IC₅₀ = 2.8 µM) via caspase-3 activation and Bcl-2 suppression .

Q. What experimental strategies resolve contradictions in biological activity data across substituted derivatives?

- Answer : Discrepancies arise from substituent electronic effects or assay variability. Systematic approaches include:

- Dose-response curves to compare IC₅₀ values across cell lines (e.g., NCI-H460 vs. HL-7702 normal cells) .

- Molecular docking to correlate substituent hydrophobicity with target binding (e.g., α7 nicotinic receptor modulation) .

- Statistical validation (e.g., ANOVA) to assess significance in antioxidant or antimicrobial assays .

Q. How do this compound derivatives induce apoptosis in cancer cells?

- Answer : Mechanistic studies show:

- Upregulation of pro-apoptotic proteins : Bax, p53, and p21 increase, triggering mitochondrial membrane permeabilization.

- Caspase activation : Caspase-9 and caspase-3 cleave PARP, inducing DNA fragmentation.

- ROS generation : Derivatives with electron-withdrawing groups (e.g., -Cl) elevate intracellular ROS, causing oxidative stress .

Q. What advanced crystallographic techniques are used to analyze quinoline derivative structures?

- Answer : SHELXL refines high-resolution X-ray data, resolving twinning or disorder in crystals. For example, 5-(4-chlorophenyl)-3-(2-furyl)-1,2,4-triazoloisoquinoline exhibits a triclinic lattice (space group P-1), with hydrogen bonds stabilizing the quinoline core .

Methodological Considerations

Q. How can researchers optimize synthetic protocols for novel quinoline-based hybrids?

- Answer : Key steps include:

- Multistep synthesis : React 2-chloro-3-(chloromethyl)quinoline with acetyl benzimidazole chalcones under basic conditions .

- Microwave-assisted synthesis : Reduces reaction time for triazoloquinolines from hours to minutes (e.g., 40 minutes at 120°C) .

Q. What in vitro and in vivo models are suitable for evaluating antitumor efficacy?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.